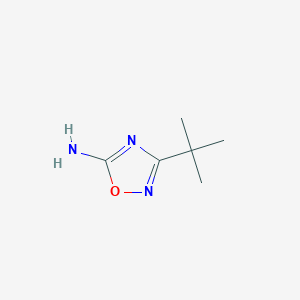

3-Tert-butyl-1,2,4-oxadiazol-5-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-tert-butyl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUUSWWGUOPVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Tert Butyl 1,2,4 Oxadiazol 5 Amine and Its Derivatives

Established Synthetic Pathways to the 1,2,4-Oxadiazole (B8745197) Core

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two principal strategies: the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitrile oxides. rjptonline.orgresearchgate.net These methods offer versatility in introducing a wide range of substituents at the C3 and C5 positions of the heterocyclic ring. rjptonline.org

The most widely employed route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step. chim.itresearchgate.net This pathway typically involves the formation of an intermediate O-acylamidoxime, which then undergoes intramolecular cyclization to yield the desired oxadiazole. chim.itmdpi.com

One-pot syntheses have been developed that proceed directly from amidoximes and carboxylic acid derivatives without the need to isolate the O-acylamidoxime intermediate. mdpi.comnih.gov A highly efficient method involves the use of a superbase system, such as sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO), which facilitates the reaction at room temperature with high yields. researchgate.net This approach has been successfully applied to reactions of amidoximes with anhydrides, acyl chlorides, and even aldehydes. mdpi.comresearchgate.net Microwave-assisted, solvent-free conditions have also proven effective for the reaction between nitriles, hydroxylamine (B1172632), and Meldrum's acid, affording 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

For DNA-encoded chemical libraries, protocols have been adapted to aqueous conditions, with the cyclodehydration of O-acylamidoximes being achieved by heating at 90 °C in a pH 9.5 borate (B1201080) buffer. nih.gov

| Protocol | Reagents & Conditions | Key Advantages | Reference |

|---|---|---|---|

| Superbase System | NaOH/DMSO, Room Temperature | High yields, mild conditions, one-pot procedure. researchgate.net | researchgate.net |

| Microwave Irradiation | Solvent-free, Microwave heating | Rapid reaction times, good to excellent yields. organic-chemistry.org | organic-chemistry.org |

| Aqueous Buffer | pH 9.5 borate buffer, 90 °C | Compatible with DNA-conjugated substrates. nih.gov | nih.gov |

| Base-Catalyzed (TBAF) | TBAF/THF, Room Temperature | High efficiency, suitable for thermosensitive functions. mdpi.com | mdpi.com |

The acylation of the amidoxime is a crucial step that is often facilitated by activating agents, which convert the carboxylic acid into a more reactive species. N,N'-Carbonyldiimidazole (CDI) is a particularly effective reagent for this purpose. researchgate.netnih.gov CDI serves a dual role by first activating the carboxylic acid for the O-acylation of the amidoxime and then promoting the subsequent cyclodehydration of the O-acylamidoxime intermediate. lew.ronih.gov This one-pot approach using CDI is highly efficient, simplifies purification, and allows for the synthesis of 1,2,4-oxadiazoles in good yields and relatively short reaction times. lew.ronih.gov

Other coupling agents commonly used in peptide synthesis have also been successfully employed. For instance, ethyl-(N',N''-dimethylamino)-propyl-carbodiimide hydrochloride (EDC.HCl) has been used to facilitate the one-pot reaction between an amidoxime and benzoic acid. rjptonline.org Similarly, N,N'-dicyclohexylcarbodiimide (DCC) has been utilized in the synthesis of 1,2,4-oxadiazoles derived from L-amino acids. researchgate.net The choice of activating agent can significantly influence the reaction efficiency and the conditions required for cyclization.

| Activating Agent | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| N,N'-Carbonyldiimidazole | CDI | One-pot activation and cyclodehydration. lew.ronih.gov | lew.ronih.gov |

| Ethyl-(N',N''-dimethylamino)-propyl-carbodiimide hydrochloride | EDC.HCl | One-pot condensation of amidoximes and carboxylic acids. rjptonline.org | rjptonline.org |

| N,N'-Dicyclohexylcarbodiimide | DCC | Used in the synthesis of amino acid-derived oxadiazoles. researchgate.net | researchgate.net |

| Ethyl and Isobutyl Chloroformates | - | Used in combination with organic bases like triethylamine (B128534) or pyridine. nih.gov | nih.gov |

An alternative and classical route to the 1,2,4-oxadiazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile). researchgate.netchim.it This method is highly valuable as it provides a different regiochemical outcome compared to the amidoxime pathway, allowing for distinct substitution patterns on the final heterocyclic ring. rjptonline.org

The success of the 1,3-dipolar cycloaddition hinges on the effective generation of the nitrile oxide intermediate, which is often unstable and generated in situ. researchgate.net A common method for nitrile oxide generation is the oxidation of aldoximes. acs.org Various oxidants have been developed for this purpose, including mild and environmentally friendly options like Oxone in combination with sodium chloride (NaCl). acs.org Other reagents such as tert-butyl nitrite (B80452) (TBN) and N-bromosuccinimide (NBS) have also been employed. researchgate.netrsc.org

Another pathway involves the dehydration of α-nitroketones, which can be formed from the nitration of alkynes. organic-chemistry.org This sequence, mediated by iron(III) nitrate (B79036), provides a one-pot method to access 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.orggoogle.com Once generated, the nitrile oxide readily undergoes cycloaddition with a nitrile to form the stable 1,2,4-oxadiazole ring. researchgate.netresearchgate.net The reactivity of the nitrile dipolarophile is a key factor influencing the yield of the cycloaddition product. google.com

To improve the rate and selectivity of 1,3-dipolar cycloaddition reactions, various catalyst systems have been explored. Lewis acids, in particular, have been shown to catalyze these reactions effectively. researchgate.netnih.gov They function by coordinating to the dipolarophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition process. researchgate.net

For instance, scandium triflate (Sc(OTf)₃) has been used as a Lewis acid catalyst in the 1,3-dipolar cycloaddition of bicyclobutanes with isatogens. nih.gov Chiral iron and ruthenium complexes have also been developed to catalyze asymmetric 1,3-dipolar cycloadditions, providing a route to enantiomerically enriched heterocyclic products. researchgate.net In some synthetic routes, metal nitrates such as iron(III) nitrate not only mediate the formation of the nitrile oxide but also facilitate the subsequent cycloaddition step. organic-chemistry.orggoogle.com The use of fluoride (B91410) ions (F⁻) as a Lewis base catalyst has also been investigated, where it activates the nitrilimine dipole for cycloaddition with carbon dioxide. acs.org

1,3-Dipolar Cycloaddition Approaches

Synthesis of Direct Precursors and Key Intermediates

The construction of the 3-tert-butyl-1,2,4-oxadiazol-5-amine scaffold relies on the availability of key precursors. The synthesis of tert-butylamidoxime provides the C(3)-tert-butyl fragment and the N(2) and O(1) atoms of the oxadiazole ring, while substituted anilines serve as versatile coupling partners in derivatization strategies.

Tert-butylamidoxime, also known as N'-hydroxypivalimidamide, is a crucial intermediate for introducing the 3-tert-butyl group onto the 1,2,4-oxadiazole ring. The primary and most direct route to this compound involves the reaction of pivalonitrile (trimethylacetonitrile) with hydroxylamine.

This reaction is typically conducted by refluxing the reactants in a suitable solvent, such as isopropanol. lew.ro The nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile proceeds to form the amidoxime. The general scheme for this synthesis is presented below:

Reaction Scheme for Tert-butylamidoxime Synthesis

| Reactant | Reagent | Solvent | Condition | Product |

| Pivalonitrile | Hydroxylamine | 2-Propanol | Reflux | Tert-butylamidoxime |

This interactive table summarizes the synthesis of Tert-butylamidoxime.

This method is favored for its operational simplicity and the direct conversion of a commercially available nitrile to the required amidoxime.

Substituted anilines are a fundamental class of reagents used as coupling partners in the further derivatization of heterocyclic amines. A variety of synthetic methods, ranging from classical industrial processes to modern catalytic systems, are employed for their preparation.

One of the most established methods is the reduction of the corresponding nitroarene. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is a common approach. Alternatively, chemical reduction using metals in acidic media, like iron or tin in hydrochloric acid, is also widely used.

Modern synthetic organic chemistry has introduced more sophisticated and milder methods for aniline (B41778) synthesis. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds between aryl halides or triflates and an ammonia (B1221849) source. This method offers excellent functional group tolerance and control over the substitution pattern on the aromatic ring.

Other innovative approaches include the copper-catalyzed lew.roijcr.info-methoxy rearrangement followed by Michael addition, and the direct synthesis from cyclohexanones using a Pd/C–ethylene system under non-aerobic conditions. These newer methods provide alternative pathways that can overcome the limitations of traditional electrophilic substitution reactions, which are often governed by the directing effects of existing substituents.

Comparative Overview of Synthetic Routes to Substituted Anilines

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitroarene Reduction | Nitroarene | H₂, Pd/C (or Pt, Ni); Fe, HCl | Well-established, cost-effective | Limited functional group tolerance |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd catalyst, Ligand, Base, NH₃ source | Excellent functional group tolerance, mild conditions | Cost of catalyst and ligands |

| From Cyclohexanones | Substituted Cyclohexanone | Pd/C, Ethylene, NH₄OAc | Access to diverse substitution patterns | Requires specific starting ketones |

| Copper-Catalyzed Rearrangement | N-Methoxyaniline | Cu catalyst, Nucleophile | Unique access to meta-substituted anilines | Multi-step precursor synthesis |

This interactive table provides a comparison of different synthetic methodologies for substituted anilines.

Derivatization Strategies of this compound

The primary amine at the C(5) position of the 1,2,4-oxadiazole ring is a key functional handle for molecular elaboration. Its nucleophilic character allows for a variety of chemical transformations to produce a diverse range of derivatives.

The amine group readily undergoes reactions typical of primary amines, including acylation, sulfonylation, and carbamatization, enabling the synthesis of a wide array of functionalized molecules.

The formation of an amide bond is one of the most fundamental transformations of the amine group on the oxadiazole core. This is typically achieved through acylation reactions with various acylating agents.

Amide Synthesis: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, readily yields the corresponding N-acylated derivatives. proquest.com Alternatively, carboxylic acids can be coupled directly with the amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt).

Imide Synthesis: Imides, particularly cyclic imides like phthalimides, can be synthesized by reacting the primary amine with a cyclic anhydride, such as phthalic anhydride. This reaction is typically carried out by heating the reactants in a solvent like glacial acetic acid, which facilitates the initial formation of an amic acid intermediate followed by cyclodehydration to form the imide ring. nih.govsphinxsai.comrsc.org

Selected Acylation and Imidation Reactions

| Reaction Type | Acylating Agent | Coupling Reagent/Base | Product |

|---|---|---|---|

| Amidation | Acetyl Chloride | Triethylamine | N-(3-tert-butyl-1,2,4-oxadiazol-5-yl)acetamide |

| Amidation | Benzoyl Chloride | Pyridine | N-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzamide |

| Amidation | N-Boc-glycine | EDCI/HOBt | tert-butyl (2-((3-tert-butyl-1,2,4-oxadiazol-5-yl)amino)-2-oxoethyl)carbamate proquest.com |

| Imidation | Phthalic Anhydride | Acetic Acid (heat) | 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)isoindoline-1,3-dione |

This interactive table showcases various methods for the formation of amides and imides.

Carbamatization involves the conversion of the amine functionality into a carbamate (B1207046), which is often used as a protecting group in multi-step syntheses due to its stability and well-defined cleavage conditions. The most common carbamate protecting group for amines is the tert-butoxycarbonyl (Boc) group.

The synthesis of tert-butyl (3-tert-butyl-1,2,4-oxadiazol-5-yl)carbamate is achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and may be facilitated by the addition of a base like triethylamine or 4-(dimethylamino)pyridine (DMAP). ijcr.inforesearchgate.net This transformation provides a stable, protected amine that can be carried through subsequent reaction steps before being deprotected under acidic conditions.

Other carbamates can be formed using various chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) or ethyl chloroformate, in the presence of a suitable base to yield the corresponding Cbz- or ethoxycarbonyl-protected amines.

Summary of Carbamatization Methods

| Reagent | Solvent | Base (optional) | Product |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Triethylamine (TEA) | tert-butyl (3-tert-butyl-1,2,4-oxadiazol-5-yl)carbamate |

| Benzyl Chloroformate (Cbz-Cl) | Tetrahydrofuran (THF) | Sodium Bicarbonate | benzyl (3-tert-butyl-1,2,4-oxadiazol-5-yl)carbamate |

| Ethyl Chloroformate | Dichloromethane (DCM) | Pyridine | ethyl (3-tert-butyl-1,2,4-oxadiazol-5-yl)carbamate |

This interactive table summarizes common carbamatization approaches for the primary amine.

Modifications and Substitutions on the Oxadiazole Ring System

Functionalization of the 1,2,4-oxadiazole ring is crucial for developing novel compounds with tailored properties. Advanced synthetic methods, such as palladium-catalyzed coupling reactions and hydrogenation, provide versatile tools for introducing a variety of substituents onto the heterocyclic core.

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the introduction of aryl and alkenyl groups onto heterocyclic scaffolds. While direct palladium-catalyzed arylation or alkenylation on the 5-position of a pre-formed 3-tert-butyl-1,2,4-oxadiazole ring is not extensively documented, related methodologies provide a viable pathway. For instance, the synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole has been achieved through a Wittig reaction, a classic method for forming carbon-carbon double bonds. lew.ro This transformation involves the reaction of an aldehyde with a phosphonium (B103445) ylide.

In a specific example, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde was treated with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base to yield the desired 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole. lew.ro This method highlights an alternative to direct cross-coupling for introducing alkenyl substituents.

General palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used for the arylation and alkenylation of various heterocycles. These reactions typically involve the coupling of a halo-substituted heterocycle with a boronic acid (Suzuki) or an alkene (Heck) in the presence of a palladium catalyst. While specific examples for the 3-tert-butyl-1,2,4-oxadiazole core are scarce, the principles are broadly applicable.

Table 1: Synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole via Wittig Reaction lew.ro

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Time (h) | Product |

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde | Methyltriphenylphosphonium bromide | DBU | THF | 50 | 3 | 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole |

Hydrogenation is a fundamental reaction in organic synthesis for the reduction of unsaturated functional groups. This method is particularly useful for the synthesis of alkyl- and amino-substituted 1,2,4-oxadiazoles from their corresponding alkyne and nitro precursors.

A notable example is the synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole from its alkyne precursor, 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole. lew.ro The partial hydrogenation of the alkyne to an alkene was achieved using a Lindlar catalyst, which is a poisoned palladium catalyst that selectively reduces alkynes to cis-alkenes. The reaction is sensitive to temperature and reaction time to avoid over-reduction to the corresponding ethylphenyl derivative. lew.ro

Table 2: Partial Hydrogenation of an Alkyne Precursor lew.ro

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (min) | Product |

| 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole | Lindlar Catalyst | THF | -10 | 30 | 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole |

Green Chemistry Principles in the Synthesis of Oxadiazoles

The application of green chemistry principles in the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. Methodologies such as solvent-free reactions, ultrasound assistance, and the use of recyclable catalysts are being increasingly explored for the synthesis of 1,2,4-oxadiazoles.

Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially toxic and volatile organic compounds. Several solvent-free methods have been developed for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

One approach involves the reaction of amidoximes with carboxylic acid anhydrides at 80°C using silica-supported perchloric acid (HClO₄-SiO₂) as a catalyst. acs.org This method provides good to excellent yields of the desired products. Another solvent-free method utilizes microwave irradiation in the presence of potassium fluoride as a catalyst and solid support for the reaction of nitriles with hydroxylamine hydrochloride and an acyl chloride.

Table 3: Solvent-Free Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles acs.org

| Amidoxime | Acid Anhydride | Catalyst | Temperature (°C) | Yield (%) |

| Benzamidoxime | Acetic Anhydride | HClO₄-SiO₂ | 80 | 92 |

| 4-Chlorobenzamidoxime | Acetic Anhydride | HClO₄-SiO₂ | 80 | 94 |

| Phenylacetamidoxime | Propionic Anhydride | HClO₄-SiO₂ | 80 | 88 |

Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating reactions and improving yields. The mechanical and thermal effects of acoustic cavitation can enhance mass transfer and reaction rates. researchgate.net This technique has been successfully applied to the synthesis of spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition reaction of aryl nitrile oxides and isatin (B1672199) Schiff bases at room temperature. researchgate.net This method offers the advantages of short reaction times and good to excellent yields without the need for column chromatography. researchgate.net While not specific to this compound, this demonstrates the potential of ultrasound in the synthesis of complex 1,2,4-oxadiazole derivatives.

Table 4: Ultrasound-Assisted Synthesis of Spirooxindolo-1,2,4-oxadiazoles researchgate.net

| Isatin Schiff Base | N-hydroxycarbimidoyl chloride | Base | Solvent | Condition | Time (min) | Yield (%) |

| 1-Methyl-3-(phenylimino)indolin-2-one | 4-Chloro-N-hydroxybenzimidoyl chloride | Et₃N | Chloroform | Ultrasound | 20 | 85 |

| 3-(Mesitylimino)indolin-2-one | N-hydroxy-4-methoxybenzimidoyl chloride | Et₃N | Chloroform | Ultrasound | 25 | 82 |

The development of recyclable catalysts is a key aspect of green chemistry, as it reduces waste and lowers the cost of chemical processes. Several heterogeneous catalysts have been shown to be effective and recyclable in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Silica-supported perchloric acid (HClO₄-SiO₂) has been used as an efficient and reusable catalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and acid anhydrides under solvent-free conditions. acs.org The catalyst can be recovered by simple filtration and reused for several cycles with only a slight decrease in activity. acs.org

Graphene oxide (GO) has also been employed as a recyclable, metal-free, heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govrsc.org GO acts as both an oxidizing agent and a solid acid catalyst in the reaction between benzonitrile, hydroxylamine hydrochloride, and benzaldehyde. nih.gov The catalyst can be recovered and reused, although a marginal decrease in yield is observed in subsequent cycles. nih.gov

Table 5: Recyclability of Catalysts in 1,2,4-Oxadiazole Synthesis

| Catalyst | Reaction | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Reference |

| HClO₄-SiO₂ | Benzamidoxime + Acetic Anhydride | 92 | 90 | 88 | acs.org |

| Graphene Oxide | Benzonitrile + Hydroxylamine HCl + Benzaldehyde | 73 | 68 | 65 | nih.gov |

Advanced Structural Characterization and Elucidation Methodologies

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

For derivatives of 3-tert-butyl-1,2,4-oxadiazol-5-amine, ¹H NMR spectroscopy is used to identify all proton-containing groups. The tert-butyl group, a key feature of the molecule, typically appears as a sharp singlet in the upfield region of the spectrum (around δ 1.45 ppm) due to the magnetic equivalence of its nine protons. In the case of the derivative 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde, the protons of the phenyl ring and the aldehyde group are observed in the downfield aromatic region (δ 8.00–8.35 ppm and δ 10.12 ppm, respectively).

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For 3-aryl-5-methyl-1,2,4-oxadiazoles, the carbon atoms of the oxadiazole ring (C3 and C5) resonate at approximately δ 168 ppm and δ 175 ppm, respectively. scispace.com For this compound, the quaternary and methyl carbons of the tert-butyl group would be expected in the aliphatic region of the spectrum.

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde | -C(CH₃)₃ | 1.45 | Singlet | acs.org |

| Aromatic-H | 8.00 - 8.06 | Multiplet | ||

| Aromatic-H | 8.28 - 8.35 | Multiplet | ||

| -CHO | 10.12 | Singlet |

Infrared (IR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine, tert-butyl, and oxadiazole moieties.

The primary amine (-NH₂) group typically exhibits two distinct N-H stretching bands in the region of 3300–3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations. The C-H stretching vibrations of the tert-butyl group are expected just below 3000 cm⁻¹. The 1,2,4-oxadiazole (B8745197) ring itself is characterized by several vibrations, including the C=N stretching band around 1645 cm⁻¹ and other ring stretching vibrations (C-O, N-O) in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch | tert-Butyl | 2850 - 2970 |

| C=N Stretch | Oxadiazole Ring | ~1645 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C-O / N-O Ring Stretches | Oxadiazole Ring | 1000 - 1300 |

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₆H₁₁N₃O. HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) that corresponds very closely to the calculated exact mass. This experimental validation of the exact mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Molecular Formula | Adduct | Calculated Exact Mass (Da) | Expected Experimental Observation |

|---|---|---|---|

| C₆H₁₁N₃O | [M+H]⁺ | 142.0975 | A measured m/z value agreeing to within a few ppm (parts per million) of the calculated mass. |

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods confirm connectivity, X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, the precise coordinates of each atom can be determined, yielding definitive information on bond lengths, bond angles, and torsional angles.

Single crystal X-ray diffraction has been successfully applied to derivatives of this compound, providing unequivocal proof of their molecular structures. For instance, the crystal structure of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde has been determined, confirming the connectivity of the tert-butyl group at the C3 position and the substituted phenyl group at the C5 position of the 1,2,4-oxadiazole ring. acs.org The analysis provides precise measurements of bond lengths within the heterocyclic ring, such as the C=N, C-N, N-O, and C-O bonds, which are consistent with the established structure of the 1,2,4-oxadiazole system. acs.org Other related derivatives, including 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, have also been characterized using this technique. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Selected Bond Lengths (Å) | |

| C(5)-N(2) | 1.3006(13) |

| C(1)-N(1) | 1.3099(14) |

| C(5)-O(1) | 1.3455(12) |

| C(1)-N(2) | 1.3847(12) |

| N(1)-O(1) | 1.4217(11) |

Beyond determining the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of molecular conformation and intermolecular packing is crucial for understanding the solid-state properties of a compound. The crystal structure of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde shows that the oxadiazole and adjacent phenyl rings are nearly coplanar, which facilitates electron delocalization between the two rings. acs.org

Mechanistic Investigations of Chemical Reactivity

Reaction Kinetics and Thermodynamics

The thermodynamic stability of the 1,2,4-oxadiazole (B8745197) ring is a critical factor in its chemical behavior. Computational studies comparing oxadiazole isomers have suggested that the 1,2,4-oxadiazole ring is less stable than the 1,3,4-oxadiazole (B1194373) isomer. scirp.org This lower stability is attributed to the presence of the weak O-N bond, predisposing the ring to thermal or photochemical rearrangements. chim.it However, 3,5-disubstituted 1,2,4-oxadiazoles exhibit considerable kinetic stability, showing resistance to degradation by strong acids and bases. nih.gov

The kinetics of 1,2,4-oxadiazole formation, typically through the cyclodehydration of O-acylamidoxime intermediates, are influenced by solvent, temperature, and the electronic nature of substituents. chim.itresearchgate.net Studies on the cyclization of various O-aroyl-amidoximes have shown that the reaction rate is dependent on the nature of the substituents on the benzene (B151609) ring. researchgate.net For 3-tert-butyl-1,2,4-oxadiazol-5-amine, the presence of two electron-donating groups (tert-butyl and amino) would influence the electron density of the ring and the intermediates involved in its synthesis.

In reactions involving the oxadiazole ring, such as the Boulton-Katritzky Rearrangement (BKR), mechanistic studies have evaluated the role of substituents. chim.it The BKR involves an internal nucleophilic attack on the N(2) atom of the oxadiazole ring. chim.it The rate of such rearrangements would be influenced by the electronic properties of the tert-butyl and amino groups. Electron-donating groups can affect the electrophilicity of the ring atoms and the stability of any charged intermediates, thereby altering the activation energy of the reaction.

Table 1: Influence of Substituents on the Reactivity of the 1,2,4-Oxadiazole Ring

| Substituent Group | Position | Electronic Effect | Predicted Impact on Reactivity |

| tert-Butyl | C3 | Electron-donating (inductive) | May slightly decrease the electrophilicity of ring carbons, potentially slowing nucleophilic attack on the ring. Offers significant steric hindrance. |

| Amino | C5 | Electron-donating (resonance) | Increases the electron density of the ring, potentially decreasing its susceptibility to nucleophilic attack. Acts as a primary site for derivatization. |

Elucidation of Reaction Mechanisms in Oxadiazole Ring Formation

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the coupling of an amidoxime (B1450833) with a carboxylic acid derivative, which proceeds via an O-acylamidoxime intermediate that subsequently undergoes cyclodehydration. nih.govnih.gov

For the specific synthesis of this compound, a highly efficient route involves the reaction of pivalamidoxime (which provides the 3-tert-butyl moiety) with a carbodiimide (B86325). nih.gov Carbodiimides serve as the source for the C5 carbon and the exocyclic amino group. This method is advantageous as it often proceeds under mild conditions and avoids the isolation of sensitive intermediates.

The proposed mechanism for this reaction involves several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydroxylamino group of pivalamidoxime on the central carbon atom of the carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC).

Intermediate Formation: This attack leads to the formation of a highly reactive O-acylisourea intermediate.

Intramolecular Cyclization: The amino group of the original amidoxime moiety then performs an intramolecular nucleophilic attack on the adjacent carbonyl-like carbon.

Elimination: The five-membered ring closes with the concurrent elimination of a stable urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea, DCU), which often precipitates from the reaction mixture, driving the reaction to completion.

An alternative, though less direct, pathway for forming related amino-oxadiazoles involves the oxidative cyclization of N-acylguanidines or N-acyl amidines, often mediated by hypervalent iodine reagents like PIDA (phenyliodine diacetate). chim.itrsc.org This method proceeds through a proposed N-iodinated intermediate, leading to the formation of the N–O bond of the oxadiazole ring. nih.govrsc.org

Table 2: Key Intermediates in the Synthesis of this compound

| Step | Reactants | Key Intermediate | Product |

| 1 | Pivalamidoxime, Carbodiimide | O-acylisourea | This compound |

| 2 | - | - | N,N'-disubstituted urea (byproduct) |

Stereochemical Aspects of Derivatization Reactions

This compound is an achiral molecule. Stereochemical considerations become relevant when it is derivatized with chiral reagents or when a reaction creates a new stereocenter. The primary site for such derivatization is the nucleophilic 5-amino group. nih.gov

A common derivatization reaction is the acylation of the amino group to form an amide. If a chiral, non-racemic acylating agent, such as an N-protected α-amino acid, is used, a new chiral molecule is formed. The synthesis of chiral 1,2,4-oxadiazoles derived from α-amino acids is a well-established field, demonstrating the compatibility of these two structural motifs. researchgate.netorganic-chemistry.org

The mechanism for the coupling of this compound with an N-protected α-amino acid (e.g., N-Boc-Alanine) using a standard peptide coupling reagent like DCC or CDI would proceed as follows:

Activation of Carboxylic Acid: The coupling reagent activates the carboxylic acid of the N-protected α-amino acid, forming a reactive intermediate (e.g., an O-acylisourea with DCC).

Nucleophilic Acyl Substitution: The 5-amino group of the oxadiazole attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Amide Bond Formation: The intermediate collapses to form the stable amide bond, releasing the coupling agent byproduct.

In this reaction, the stereocenter of the α-amino acid is not directly involved in the bond-forming steps. Therefore, if a pure enantiomer of the amino acid is used under standard, mild coupling conditions, its stereochemical integrity is expected to be fully retained in the final product. The reaction would yield a single diastereomer with no racemization at the α-carbon. No new stereocenter is generated on the oxadiazole moiety, so considerations of diastereoselectivity or enantioselectivity for the reaction itself are not applicable.

Table 3: Examples of Chiral Derivatization Reactions

| Chiral Reagent | Reaction Type | Product Structure | Stereochemical Outcome |

| (S)-N-Boc-Alanine | Amide Coupling | (S)-tert-butyl (1-((3-(tert-butyl)-1,2,4-oxadiazol-5-yl)amino)-1-oxopropan-2-yl)carbamate | Retention of (S) configuration |

| (R)-2-Phenylpropanoic acid | Amide Coupling | (R)-N-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)-2-phenylpropanamide | Retention of (R) configuration |

| (S)-1-Phenylethan-1-amine | Reductive Amination (with a carbonyl derivative of the oxadiazole) | Chiral secondary amine | Formation of a new stereocenter, potentially leading to diastereomers |

Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in dedicated computational and theoretical studies for the chemical compound this compound. While computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely applied to various heterocyclic compounds, including derivatives of oxadiazole, specific research detailing the electronic structure, spectroscopic parameters, conformational analysis, or structure-activity relationships for this particular molecule could not be located.

General computational approaches are commonly used to investigate related molecular structures. For instance, DFT is a powerful tool for understanding the electronic properties and reactivity of molecules. scirp.orgnih.govzsmu.edu.ua Similarly, molecular dynamics simulations are frequently employed to study the conformational behavior and interactions of organic molecules in various environments. nih.gov However, the application of these methods to this compound has not been documented in the accessible literature.

Consequently, it is not possible to provide a detailed, data-driven article on the computational and theoretical studies of this compound that adheres to the requested scientific rigor and specificity. The creation of such an analysis would require original research involving quantum chemical calculations, molecular dynamics simulations, and in silico modeling, which is beyond the scope of this report.

Computational and Theoretical Studies of 3 Tert Butyl 1,2,4 Oxadiazol 5 Amine

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

Molecular Docking Studies with Biological Targets

While specific molecular docking studies for 3-Tert-butyl-1,2,4-oxadiazol-5-amine are not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives has been evaluated against a range of biological targets. These studies provide insights into the potential interactions the this compound scaffold might form. The oxadiazole ring is recognized as a versatile pharmacophore capable of engaging in hydrogen bonding, which can contribute to its binding affinity with various receptors. nih.govmdpi.com

Molecular docking simulations with related oxadiazole compounds have identified potential interactions with several key protein families. For instance, various derivatives have been docked against enzyme targets such as epidermal growth factor receptor (EGFR) tyrosine kinase, Protein Kinase G, and the COVID-19 main protease. nih.govresearchgate.netresearchgate.net These studies help to hypothesize the potential therapeutic applications for novel oxadiazole compounds. In one study, a 1,3,4-oxadiazole derivative achieved a high docking score of -7.89 kcal/mol against the EGFR tyrosine kinase domain, with the nitrogen atoms of the oxadiazole ring forming crucial hydrogen bonds. nih.gov Another investigation involving a triazole-carbohydrazide containing a 1,2,5-oxadiazolyl moiety reported a binding affinity of -7.79 kcal/mol with the COVID-19 main protease (PDB: 6lu7). researchgate.net

These examples from closely related molecules suggest that the 1,2,4-oxadiazole core of this compound could serve as a key interaction motif with various biological targets. The amine and tert-butyl substituents would further define its specificity and binding orientation within a target's active site.

Predictive ADME/Tox Profiling (excluding explicit toxicity data)

In silico ADME profiling is a critical step in early-stage drug discovery to assess the potential pharmacokinetic properties of a compound. chemmethod.com For this compound, computational tools can predict its drug-likeness and bioavailability based on its molecular structure.

The physicochemical properties of a molecule are key determinants of its ADME profile. Based on its structure, this compound is expected to comply with established guidelines for oral bioavailability, such as Lipinski's Rule of Five. This compliance suggests a higher likelihood of good membrane permeability and oral absorption. nih.gov Studies on other heterocyclic compounds, including oxadiazole derivatives, have utilized platforms like SwissADME and admetSAR to generate these predictions. chemmethod.commdpi.comderpharmachemica.com Such analyses for related compounds indicate that the oxadiazole scaffold generally possesses favorable ADME characteristics. nih.gov For instance, many synthesized 1,3,4-oxadiazole derivatives are predicted to have absorption percentages greater than 70% and good intestinal absorption. nih.gov

Bioisosteric Replacements and Their Theoretical Impact

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.com The structure of this compound offers several opportunities for bioisosteric modification to modulate its physicochemical and pharmacokinetic properties.

1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere for amide and ester functionalities. researchgate.netnih.govscispace.comacs.org This replacement is advantageous as it increases resistance to hydrolysis by metabolic enzymes, thereby improving the compound's stability and in vivo performance. researchgate.netnih.govscispace.com A potential bioisosteric modification to the core ring would be its replacement with the regioisomeric 1,3,4-oxadiazole. This change has been reported to increase polarity and further reduce metabolic degradation, although it may also impact binding affinity, as the arrangement of hydrogen bond donors and acceptors is altered. rsc.orgrsc.orgnih.gov

Tert-butyl Group: The tert-butyl group is a bulky, non-polar moiety that can influence a compound's lipophilicity and metabolic stability. chem-space.com However, its presence can sometimes lead to rapid metabolism or undesirable pharmacokinetic properties. Common bioisosteric replacements aim to mimic its steric bulk while altering its electronic and metabolic profile. For example, replacing the tert-butyl group with a trifluoromethyl oxetane (B1205548) or a 1-trifluoromethyl-cyclobutyl group has been shown to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.comresearchgate.net Other potential replacements include the trimethylsilyl (B98337) group, which can reduce LogP without significantly altering biological activity. cambridgemedchemconsulting.com

Amine Group: The 5-amino group is a key hydrogen-bonding moiety. Its replacement with other small, polar groups like a hydroxyl (-OH) or a methyl (-CH3) group would fundamentally alter the hydrogen bonding capacity of the molecule, which would likely have a significant impact on its interaction with biological targets.

Pharmacological and Biological Activity Research

Broad Spectrum Biological Activities of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. mdpi.com This structural motif has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net

Heterocyclic compounds are fundamental to drug discovery, with over 85% of biologically active molecules incorporating at least one such ring system. nih.gov Among these, oxadiazoles, and specifically the 1,2,4- and 1,3,4-isomers, are recognized as privileged structures. sci-hub.semdpi.com Their inherent chemical and thermal stability makes them robust scaffolds for developing therapeutic agents. sci-hub.se The 1,2,4-oxadiazole nucleus has been extensively studied, leading to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. researchgate.netnih.gov This versatility underscores the importance of the 1,2,4-oxadiazole ring in the design of novel drugs. researchgate.net

The biological activity of the 1,2,4-oxadiazole scaffold is significantly influenced by its physicochemical properties. It is often employed as a bioisostere for amide and ester groups. nih.gov This substitution can enhance metabolic stability and improve pharmacokinetic profiles by mitigating liabilities associated with ester or amide hydrolysis. sci-hub.se The flat, aromatic nature of the oxadiazole ring can serve as a linker, ensuring the correct orientation of a molecule to interact with its biological target. mdpi.comresearchgate.net Furthermore, the nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating strong interactions with biological macromolecules like enzymes and receptors, which is a key factor in modulating their activity. researchgate.net Structural modifications on the oxadiazole ring can significantly alter a compound's potency and selectivity, allowing for the fine-tuning of its therapeutic effects. researchgate.net

In Vitro and In Vivo Biological Activity Studies (Methodologies and Findings)

Derivatives of the 1,2,4-oxadiazole ring have demonstrated significant potential as anticancer agents, showing cytotoxic effects against a wide range of human tumor cell lines. nih.gov The discovery of 3,5-diarylsubstituted 1,2,4-oxadiazoles as inducers of apoptosis spurred extensive research into the anticancer applications of this class of compounds. nih.gov

A primary method for evaluating the anticancer potential of 1,2,4-oxadiazole derivatives is through in vitro cytotoxicity screening against various cancer cell lines. Monolayer assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to measure the inhibition of cell proliferation and determine the half-maximal inhibitory concentration (IC₅₀) of a compound. sci-hub.senih.gov

Research has shown that various substituted 1,2,4-oxadiazoles exhibit potent activity. For instance, new analogs of the marine alkaloid nortopsentin, where the central imidazole (B134444) ring was replaced by a 1,2,4-oxadiazole moiety, showed significant cytotoxicity against HCT-116 colon cancer cells, with IC₅₀ values in the micromolar and submicromolar range. nih.gov Two of the most active derivatives also exhibited high potency against the MCF-7 breast cancer cell line, with IC₅₀ values of 0.65 and 2.41 μM, respectively. nih.gov Another study reported on 1,2,4-oxadiazole-1,3,4-oxadiazole hybrids that displayed excellent anticancer activity against MCF-7, A549 (lung), and MDA-MB-231 (breast) cancer cell lines, with IC₅₀ values at sub-micromolar concentrations. nih.gov

The following table summarizes the cytotoxic activities of several 1,2,4-oxadiazole derivatives against various cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Caffeic acid-based 1,2,4-oxadiazole (Compound 1) | U87 | Glioblastoma | 60.3 | researchgate.netnih.gov |

| Caffeic acid-based 1,2,4-oxadiazole (Compound 1) | T98G | Glioblastoma | 39.2 | researchgate.netnih.gov |

| Caffeic acid-based 1,2,4-oxadiazole (Compound 1) | LN229 | Glioblastoma | 80.4 | researchgate.netnih.gov |

| Nortopsentin Analog (17a) | MCF-7 | Breast | 0.65 | nih.gov |

| Nortopsentin Analog (17b) | MCF-7 | Breast | 2.41 | nih.gov |

| 1,2,4-Oxadiazole-linked Imidazopyrazine | MCF-7 | Breast | 0.68 ± 0.03 | researchgate.net |

| 1,2,4-Oxadiazole-linked Imidazopyrazine | A-549 | Lung | 1.56 ± 0.061 | researchgate.net |

| 1,2,4-Oxadiazole-sulfonamide derivative | HCT-116 | Colon | 6.0 ± 3 | researchgate.net |

The anticancer effects of 1,2,4-oxadiazole derivatives are often linked to their ability to modulate critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. researchgate.net One of the key pathways implicated is the EGFR/PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, including lung and colon cancer. researchgate.nettandfonline.com

Studies have shown that novel hybrids of 1,2,4-oxadiazole and 1,2,3-triazole can exert potent antiproliferative effects on lung (A549) and colon (Caco-2) cancer cells. tandfonline.com Mechanistic studies using quantitative PCR revealed that these compounds can significantly inhibit the gene expression of PI3K, mTOR, and the upstream EGFR. researchgate.nettandfonline.com For example, certain compounds were found to inhibit PI3K gene expression by 4.76 to 8.33-fold and downregulate mTOR by 4.26 to 4.81-fold in cancer cells. tandfonline.com

Notably, a potent and selective inhibitor of PI3Kα and PI3Kδ, known as AZD8835, incorporates a 5-tert-butyl-1,3,4-oxadiazole moiety. researchgate.netnih.gov This compound demonstrated potent inhibition of wild-type and mutated PI3Kα as well as PI3Kδ, with excellent selectivity over other kinases. nih.gov In in vivo studies using a mouse xenograft model of SKOV-3 ovarian cancer with a PI3Kα mutation, oral administration of AZD8835 resulted in a 93% inhibition of tumor growth, demonstrating pharmacodynamic modulation of AKT phosphorylation. nih.gov While AZD8835 contains the 1,3,4-oxadiazole (B1194373) isomer, its activity highlights the potential of tert-butyl oxadiazole structures to effectively target the PI3K signaling pathway. researchgate.netnih.gov

Antimicrobial and Antituberculosis Activity of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole scaffold is a prominent feature in a variety of compounds investigated for their therapeutic potential, including their activity against a range of microbial pathogens. nih.govnih.gov While specific research on the antimicrobial and antituberculosis activity of 3-Tert-butyl-1,2,4-oxadiazol-5-amine is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazole derivatives has demonstrated significant promise in these areas. nih.gov

Agar (B569324) Diffusion Method for Bacterial Strain Inhibition (e.g., E. coli, S. aureus)

The agar diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of chemical compounds. In this method, the surface of an agar plate is uniformly inoculated with a specific bacterial strain, such as Escherichia coli (a Gram-negative bacterium) or Staphylococcus aureus (a Gram-positive bacterium). Paper discs impregnated with the test compound at a known concentration are then placed on the agar surface. The plates are incubated under suitable conditions for bacterial growth.

If the compound possesses antibacterial activity, it will diffuse into the agar and inhibit the growth of the bacteria in the surrounding area, creating a "zone of inhibition." The diameter of this zone is measured and is generally proportional to the antimicrobial potency of the compound. While specific data for this compound is not available, studies on other 1,2,4-oxadiazole derivatives have utilized this method to demonstrate their potential as antibacterial agents. For instance, certain 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have shown notable antibacterial effects against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) determined for the most active compounds. semanticscholar.org

Below is an illustrative data table showing results for various oxadiazole derivatives against common bacterial strains, as this type of data would be generated in such studies.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

| Oxadiazole Derivative A | Staphylococcus aureus | 18 |

| Escherichia coli | 12 | |

| Oxadiazole Derivative B | Staphylococcus aureus | 22 |

| Escherichia coli | 15 | |

| Oxadiazole Derivative C | Staphylococcus aureus | 15 |

| Escherichia coli | 10 | |

| Ampicillin (Control) | Staphylococcus aureus | 25 |

| Escherichia coli | 20 |

Note: The data in this table is representative and based on general findings for oxadiazole derivatives, not specific to this compound.

Mycobacterial Enzyme Inhibition Studies

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses unique enzymes that are essential for its survival and are attractive targets for new drugs. The 1,2,4-oxadiazole nucleus has been incorporated into molecules designed to inhibit these critical mycobacterial enzymes. nih.govnih.gov

One of the key targets is the enoyl-acyl carrier protein (ACP) reductase, known as InhA. This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death. Molecular modeling studies have been employed to investigate the binding of 1,2,4-oxadiazole derivatives to the active site of InhA. nih.gov

Research on (E)-3-alkyl-5-styryl 1,2,4-oxadiazoles has shown that increasing the chain length and bulkiness at the 3rd position of the oxadiazole ring can enhance anti-mycobacterial activity. nih.gov For example, a derivative with a carboxylic acid group and a two-carbon chain exhibited promising activity against M. tuberculosis H37Ra, with a reported IC50 of 0.63 µg/mL and a MIC of 8.45 µg/mL. nih.gov While this does not directly describe this compound, the principle of substitution at the 3-position influencing activity is a relevant finding.

Enzyme Inhibition Studies (e.g., Cholinesterases)

The ability of 1,2,4-oxadiazole derivatives to inhibit various enzymes has been a subject of significant research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. researchgate.netnih.gov A key therapeutic strategy for Alzheimer's is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com

Spectrophotometric Assays (e.g., Ellman's Method)

The inhibitory activity of compounds against cholinesterases is commonly determined using a spectrophotometric method developed by Ellman. This assay relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, which is produced from the hydrolysis of acetylthiocholine (B1193921) by the cholinesterase enzyme. The reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at a specific wavelength (typically around 412 nm).

In a typical experiment, the enzyme is pre-incubated with the inhibitor (the oxadiazole derivative) for a set period. The substrate, acetylthiocholine, and DTNB are then added, and the change in absorbance over time is monitored. A lower rate of color development in the presence of the inhibitor compared to a control without the inhibitor indicates enzyme inhibition. The concentration of the inhibitor that causes 50% inhibition (IC50) is then calculated.

Studies on 5-aryl-1,3,4-oxadiazol-2-amines have demonstrated moderate dual inhibition of both AChE and BChE, with IC50 values in the micromolar range. nih.gov

Reversibility and Type of Inhibition Evaluation

Further investigation into the mechanism of enzyme inhibition involves determining whether the inhibition is reversible or irreversible and identifying the type of reversible inhibition (e.g., competitive, non-competitive, or mixed). This is often achieved through kinetic studies where the initial velocity of the enzyme-catalyzed reaction is measured at various substrate concentrations in the presence and absence of different inhibitor concentrations.

The data can be graphically represented using plots such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of changes in the plot in the presence of the inhibitor can elucidate the type of inhibition. For example, in competitive inhibition, the inhibitor binds to the same active site as the substrate, and this is reflected by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax).

Molecular docking studies are also frequently employed to visualize the binding of the inhibitor to the enzyme's active site or peripheral sites, providing further insight into the mode of inhibition. nih.gov

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Consequently, there is considerable interest in identifying compounds with antioxidant properties. The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to exhibit antioxidant activity. researchgate.net

The antioxidant potential of a compound can be evaluated using various in vitro assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to a pale yellow. The degree of discoloration, which is measured spectrophotometrically, is indicative of the compound's radical scavenging capacity.

While direct studies on this compound are lacking, research on other oxadiazole derivatives has shown that the presence of certain functional groups, such as a hindered phenol (B47542) moiety, can confer significant antioxidant activity. mdpi.com For instance, 2-amino-5-R-1,3,4-oxadiazoles combined with a 2,6-di-tert-butylphenol (B90309) fragment have demonstrated antioxidant capacity superior or comparable to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com

The following table illustrates the kind of data that would be generated from a DPPH assay for antioxidant activity.

| Compound ID | DPPH Radical Scavenging Activity (IC50 in µM) |

| Oxadiazole-Phenol Hybrid A | 25.5 |

| Oxadiazole-Phenol Hybrid B | 32.8 |

| Oxadiazole-Phenol Hybrid C | 45.1 |

| Butylated Hydroxytoluene (BHT) (Control) | 28.7 |

| Ascorbic Acid (Control) | 15.2 |

Note: The data in this table is representative and based on general findings for antioxidant oxadiazole derivatives, not specific to this compound.

Free Radical Scavenging Assays (e.g., DPPH method)

The antioxidant potential of compounds is frequently evaluated by their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.comnih.gov Studies on derivatives of the broader 1,3,4-oxadiazole class, particularly those incorporating a 2,4-di-tert-butylphenol (B135424) group, have demonstrated significant antioxidant capabilities in DPPH and ferric reducing antioxidant power (FRAP) assays. nih.govmdpi.com The presence of the hindered phenol moiety is crucial for this activity, as it can donate a hydrogen atom to stabilize free radicals. mdpi.com

For instance, one study synthesized a series of 1,3,4-oxadiazole derivatives bearing 2,6-di-tert-butylphenol groups and found that specific substitutions on the aryl ring attached to the oxadiazole influenced the free-radical scavenging ability. mdpi.com The mechanism involves the donation of a proton from the antioxidant molecule to the DPPH radical, leading to a reduction of the radical and a color change that can be measured spectrophotometrically. mdpi.comnih.gov While direct studies on this compound are not extensively detailed in the provided literature, the established antioxidant activity of structurally related phenols combined with oxadiazole rings suggests a potential area for future investigation. nih.gov It is understood that the nature and position of substituents significantly impact the antioxidant capabilities of these derivatives. nih.gov

Anti-inflammatory Properties

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to modulate inflammatory pathways. researchgate.netijpsr.info Inflammation is a complex biological response involving various immune cells, such as macrophages, and signaling molecules, including cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Compounds capable of inhibiting these pro-inflammatory mediators are considered to have anti-inflammatory potential. nih.govmdpi.com

Research into dual modulators of the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR) has identified 1,2,4-oxadiazole derivatives as promising leads for treating inflammatory disorders. nih.gov Certain nonsteroidal compounds from this class have been shown to modulate genes regulated by FXR and PXR in HepG2 cells, indicating their potential utility in managing inflammation. nih.gov Although the specific anti-inflammatory activity of this compound is not explicitly detailed, the broader class of 1,2,4-oxadiazoles is recognized for its anti-inflammatory potential, often linked to the modulation of key inflammatory targets. researchgate.netijpsr.info

Other Investigated Biological Activities (e.g., Antiviral)

Beyond antioxidant and anti-inflammatory effects, the 1,2,4-oxadiazole nucleus is a component of compounds with other documented biological activities, including antiviral properties. nih.govsemanticscholar.org For example, a series of 1-tert-butyl-5-amino-4-pyrazole derivatives containing a 1,3,4-oxadiazole sulfide (B99878) moiety exhibited excellent protective activity against the Tobacco Mosaic Virus (TMV). nih.gov Some of these compounds were more effective than the commercial agent ningnanmycin. nih.gov The mechanism of action for some of these compounds may involve inducing systemic acquired resistance in the host plant and, in some cases, causing a direct break in the viral structure. nih.gov

Furthermore, the commercially available drug Pleconaril, which contains a 1,2,4-oxadiazole ring, has been used as an antiviral agent. mdpi.com The structural versatility of the 1,2,4-oxadiazole ring allows for its incorporation into diverse molecular frameworks targeting various biological processes, leading to a broad range of potential therapeutic applications. chim.it

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity or properties is fundamental to drug discovery. For 1,2,4-oxadiazole derivatives, numerous SAR and SPR studies have been conducted to optimize their therapeutic potential.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents at the C3 and C5 positions of the heterocyclic ring. chim.it

For Nematicidal Activity: In a series of 1,2,4-oxadiazole derivatives tested against the nematode B. xylophilus, the presence of a chloromethyl or bromomethyl group at the 5-position was found to be crucial for high activity. Furthermore, when the benzene (B151609) ring at the 3-position had an electron-withdrawing substituent at the 4-position, the activity was inversely related to the atomic radius of the substituent (F > Cl > Br). mdpi.com

For Anticancer Activity: In studies of 1,2,4-oxadiazoles linked with benzimidazole (B57391), the presence of electron-donating groups on the benzimidazole moiety was found to enhance antiproliferative potency, while electron-withdrawing groups were associated with decreased activity. mdpi.com

For Adenosine (B11128) A3 Receptor Antagonism: For thiazole (B1198619) and thiadiazole derivatives, a methoxy (B1213986) group at the 4-position of a phenyl ring and N-acetyl or propionyl substitutions on the amino group significantly increased binding affinity and selectivity for human adenosine A3 receptors. nih.gov

For MAO-B Inhibition: In a series of 1,2,4-oxadiazole derivatives designed as potential treatments for Alzheimer's disease, the incorporation of a lipophilic, electron-deficient p-trifluoromethylphenyl group at the C3 position of the oxadiazole ring markedly improved the inhibitory potential against monoamine oxidase B (MAO-B). nih.gov

| Biological Target/Activity | Favorable Substituents | Unfavorable Substituents | Reference |

|---|---|---|---|

| Nematicidal (B. xylophilus) | 5-chloromethyl or 5-bromomethyl; 3-(4-F-phenyl) | Increasing atomic radius of 4-halo substituent on 3-phenyl ring (Br > Cl > F) | mdpi.com |

| Anticancer (antiproliferative) | Electron-donating groups on linked benzimidazole | Electron-withdrawing groups on linked benzimidazole | mdpi.com |

| Adenosine A3 Receptor Antagonism | 4-methoxy group on phenyl ring; N-acetyl or N-propionyl groups | Not specified | nih.gov |

| MAO-B Inhibition | 3-(p-trifluoromethylphenyl) group | Not specified | nih.gov |

Conformational Requirements for Receptor Binding

Molecular docking studies have provided insights into the conformational preferences of 1,2,4-oxadiazole derivatives when binding to their biological targets. For instance, in the development of FXR antagonists, docking studies revealed that specific interactions stabilize the inactive conformation of the receptor's ligand-binding domain. nih.gov Similarly, molecular docking of 1,2,4-oxadiazole-based nematicides into the acetylcholinesterase (AChE) active site showed that the benzene and 1,2,4-oxadiazole rings could form Pi-Pi stacking interactions with key amino acid residues like TRP-84 and PHE-330, adopting a conformation similar to a known standard inhibitor. mdpi.com These computational models suggest that the rigid, planar structure of the 1,2,4-oxadiazole ring plays a crucial role in orienting the substituents for optimal interaction with the receptor binding pocket.

Applications in Advanced Organic Synthesis and Materials Science Research

3-Tert-butyl-1,2,4-oxadiazol-5-amine as a Synthetic Synthon

In organic synthesis, a synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound serves as a versatile synthon, offering a stable heterocyclic core functionalized with reactive sites that enable further molecular elaboration.

The 1,2,4-oxadiazole (B8745197) ring is a multifunctional heterocycle with a relatively low degree of aromaticity, making it susceptible to various transformations. The ring contains both nucleophilic (N-4) and electrophilic (C-3 and C-5) sites. chim.it Furthermore, the inherent weakness of the O-N bond allows for ring-opening and rearrangement reactions, providing pathways to other more stable heterocyclic systems. chim.it

One of the most studied transformations of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement, a thermal process involving an internal nucleophilic attack on the N-2 atom of the oxadiazole ring, leading to the formation of a new heterocyclic system. chim.it The presence of the 5-amino group in this compound provides a key functional handle. This amine group can be acylated, alkylated, or otherwise modified to introduce a side chain containing a nucleophilic center. This new side chain can then participate in an intramolecular rearrangement to construct fused or novel heterocyclic structures. For instance, derivatization of the amino group followed by thermal or photochemical activation can initiate cleavage of the O-N bond and subsequent cyclization to yield different classes of heterocycles.

The general synthetic utility of the 1,2,4-oxadiazole core is well-established for creating diverse heterocyclic structures, and the specific substitution pattern of this compound makes it a valuable precursor in this context. scielo.brresearchgate.net

The stable and rigid structure of the 1,2,4-oxadiazole ring is advantageous for incorporation into polymer backbones or as pendant groups, imparting desirable thermal and electronic properties to the resulting materials. Research has demonstrated the synthesis of polymerizable monomers derived from a 3-tert-butyl-1,2,4-oxadiazole core.

A key example is the synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole . lew.ro This compound is a vinyl-functionalized monomer that can undergo polymerization. Its synthesis utilizes intermediates that establish the 3-tert-butyl-1,2,4-oxadiazole framework, which is then functionalized with a vinylphenyl group at the C-5 position. lew.ro The synthesis can proceed through different pathways, for example, via a Wittig reaction on an aldehyde intermediate, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde . lew.ro The presence of the tert-butyl group can enhance the solubility of the resulting polymer, a crucial factor in materials processing. Polymers derived from such monomers are investigated for applications in advanced materials, leveraging the properties of the oxadiazole unit. cambridge.org

| Intermediate | Reaction | Product Monomer | Reference |

|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde | Wittig Reaction (with methyltriphenylphosphonium (B96628) bromide and DBU) | 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole | lew.ro |

Potential in Functional Materials Research (General Context)

The 1,2,4-oxadiazole heterocycle is classified as an electron-deficient aromatic system. This electronic characteristic is a primary reason for its extensive investigation in the field of functional materials, particularly for applications where electron transport or specific photophysical properties are required. rjptonline.org

Oxadiazole derivatives, including both 1,2,4- and 1,3,4-isomers, are widely recognized for their application in organic electronics, especially in Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net Their electron-deficient nature imparts excellent electron-transporting and hole-blocking capabilities. daneshyari.com These properties are crucial for enhancing the efficiency and performance of OLED devices. researchgate.net

Computational and experimental studies on various oxadiazole-based compounds have elucidated their key electronic parameters. These studies reveal that by modifying the substituents on the oxadiazole core, properties such as the HOMO-LUMO energy gap, charge injection barriers, and emission wavelengths can be finely tuned. tandfonline.comresearchgate.net For example, theoretical calculations on a series of oxadiazole derivatives showed that strategic substitution could lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating electron injection from the cathode in an OLED. tandfonline.comresearchgate.net The high thermal and chemical stability associated with the oxadiazole ring is another significant advantage for device longevity.

| Property | Significance in Optoelectronics | Typical Application | References |

|---|---|---|---|

| High Electron Affinity | Facilitates efficient electron injection and transport. | Electron Transport Layer (ETL) in OLEDs | researchgate.netdaneshyari.com |

| Wide Bandgap | Acts as a hole-blocking layer, confining charge carriers to the emissive layer. | Hole Blocking Layer (HBL) in OLEDs | cambridge.orgdaneshyari.com |

| Tunable Photoluminescence | Allows for the creation of materials that emit light across the visible spectrum. | Emissive Layer (EML) in OLEDs | tandfonline.comdntb.gov.ua |

| High Thermal Stability | Ensures device durability and operational lifetime. | General material requirement for devices | researchgate.net |

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The defined geometry and potential for specific interactions make 1,2,4-oxadiazole derivatives suitable components for designing self-assembling systems.

Notably, 1,2,4-oxadiazole derivatives have found application in the design of supramolecular liquid crystals. nih.gov Liquid crystals are phases of matter that have properties between those of a conventional liquid and those of a solid crystal. The rigid, planar structure of the oxadiazole ring, combined with appropriate peripheral substituents, can promote the necessary anisotropic molecular shape (e.g., rod-like or disc-like) that encourages self-assembly into ordered liquid crystalline phases. rsc.org The ability of the ring's nitrogen and oxygen atoms to participate in hydrogen bonding or other dipole-dipole interactions can further direct the organization of the molecules into complex, ordered architectures. nih.gov This self-assembly is fundamental to the development of advanced materials for displays, sensors, and other technologies that rely on molecular-level organization.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry is crucial for the efficient production of 1,2,4-oxadiazole (B8745197) derivatives. Traditional methods often involve multiple steps and harsh reaction conditions. Modern research is geared towards developing more streamlined and environmentally friendly synthetic routes.

Key developments include:

Microwave-Assisted Synthesis: Microwave irradiation is being used to accelerate the synthesis of oxadiazole rings, significantly cutting down reaction times from hours to minutes and often leading to cleaner reactions with higher yields.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This technology allows for safer, more scalable, and highly reproducible synthesis of oxadiazole-containing compounds, which is particularly advantageous for industrial-scale production.

Green Chemistry Approaches: There is a growing emphasis on using greener solvents (e.g., water, ethanol) and developing catalyst-free reactions or employing reusable catalysts to minimize the environmental impact of synthetic processes.

These innovative methodologies are not only making the synthesis of compounds like 3-tert-butyl-1,2,4-oxadiazol-5-amine more efficient but also more sustainable, aligning with the principles of green chemistry.

Exploration of New Biological Targets and Disease Indications

The 1,2,4-oxadiazole core is a privileged scaffold found in compounds with a broad spectrum of biological activities. mdpi.com While initial research may have focused on specific areas, the future lies in exploring novel applications for derivatives of this compound against a wider range of diseases.

Future exploratory avenues include:

Oncology: Derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of enzymes like epidermal growth factor receptor (EGFR) kinase and the activation of apoptotic pathways via caspase-3. mdpi.comrsc.orgrsc.org Further investigation of derivatives against different cancer cell lines, such as prostate, lung, and breast cancer, is a promising research direction. mdpi.comnih.gov

Neurodegenerative Diseases: The 1,2,4-oxadiazole scaffold is a key component in compounds designed to combat Alzheimer's disease. nih.gov These molecules can act on multiple targets, including inhibiting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are implicated in the disease's progression. nih.govrsc.org

Infectious Diseases: The emergence of drug-resistant bacteria necessitates the development of new antibiotics. Oxadiazole-based compounds have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, representing a valuable area for future research. nih.govnih.gov

Inflammatory Disorders: The anti-inflammatory potential of oxadiazole derivatives is another area of active exploration, with compounds being investigated for their ability to modulate inflammatory pathways.

The table below summarizes some of the key biological targets and indications for 1,2,4-oxadiazole derivatives, highlighting the potential for the this compound scaffold.

| Biological Target | Disease Indication | Research Findings |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Derivatives show potent inhibitory activity, often superior to standard drugs like donepezil. nih.gov |

| Monoamine Oxidase (MAO) | Alzheimer's, Parkinson's | Hybrids exhibit selective inhibition of MAO-A or MAO-B, offering neuroprotective potential. nih.govnih.gov |

| Caspase-3 | Cancer | Certain 1,2,4-oxadiazoles can induce apoptosis in cancer cells by activating caspase-3. mdpi.com |

| EGFR Kinase | Cancer | Novel derivatives have been designed as potent inhibitors of EGFR, showing cytotoxicity in cancer cell lines. rsc.orgrsc.org |

| Bacterial Efflux Pumps | Infectious Diseases | Oxadiazole-based hybrids show activity against drug-resistant bacteria. nih.gov |

| Tubulin | Cancer | Computational studies suggest that oxadiazole scaffolds can be designed to target the tubulin polymerization process. mdpi.comnih.gov |

Advanced Computational Approaches for Rational Design